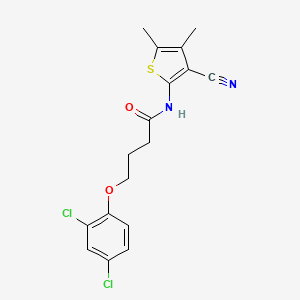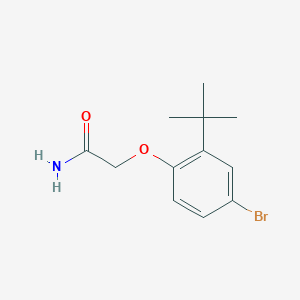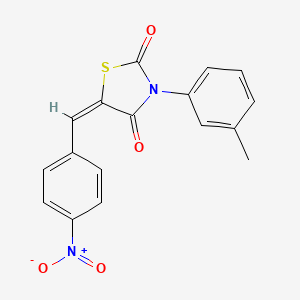
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide
Descripción general
Descripción
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide, also known as AG-30, is a chemical compound that has been developed for scientific research purposes. It belongs to the class of thienylbutanamides and has been studied extensively for its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the breakdown of endocannabinoids, which are known to have various physiological functions such as pain relief and immune modulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of endocannabinoids in the body, which can lead to pain relief and immune modulation. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH and MAGL, which makes it a useful tool for studying the endocannabinoid system. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide. One potential area of study is its use in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as cancer research and neurology. Finally, the development of more soluble analogs of this compound could improve its usefulness as a tool in lab experiments.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-(2,4-dichlorophenoxy)butanamide has been studied extensively for its potential applications in various fields such as cancer research, neurology, and immunology. It has been found to have potent anti-cancer properties and has been tested in various cancer cell lines. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have immunomodulatory effects and has been studied for its potential use in treating autoimmune diseases.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c1-10-11(2)24-17(13(10)9-20)21-16(22)4-3-7-23-15-6-5-12(18)8-14(15)19/h5-6,8H,3-4,7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVHNAPHCHNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5,6-pentafluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4709708.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4709716.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4709721.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4709731.png)



![ethyl 1-[2-(allyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4709774.png)
![1-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)-4-heptyl-3-methyl-1H-pyrazol-5-ol](/img/structure/B4709781.png)

![1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4709822.png)
![4-methoxy-N-[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-3(4H)-quinazolinyl]benzamide](/img/structure/B4709826.png)
![8-butyl-7-tert-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4709829.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B4709832.png)